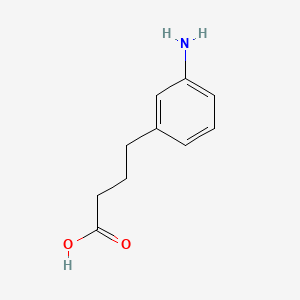
4-(3-aminophenyl)butanoic Acid
説明
4-(3-aminophenyl)butanoic Acid, also known as 3-(4-aminophenyl)butanoic acid, is a compound with the molecular weight of 179.22 . It is stored at room temperature and appears as a powder . The compound also exists in a hydrochloride form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(4-aminophenyl)butanoic acid . The InChI code is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.22 g/mol . It is a powder stored at room temperature . The melting point is between 165-170 degrees .科学的研究の応用
Neurodegenerative Diseases
Application Summary
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases .
Methods of Application
The specific methods of application for 4-PBA in the context of neurodegenerative diseases are not detailed in the source. However, as a chemical chaperone, 4-PBA likely works by assisting in the proper folding of proteins, thereby preventing protein aggregation, a common feature of many neurodegenerative diseases .
Results or Outcomes
The review summarizes the recent advances in research on the basic actions of 4-PBA and its derivatives, suggesting these compounds could be viable therapeutic agents against neurodegenerative diseases .
Histone Deacetylase Inhibition
Application Summary
4-(4-Aminophenyl) butanoic acid (4-APB) has been found to exhibit a stronger histone deacetylase (HDAC) inhibitory effect than other derivatives . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression and developmental events. HDAC inhibitors are used in cancer treatment.
Methods of Application
The specific methods of application for 4-APB as an HDAC inhibitor are not detailed in the source. However, as an HDAC inhibitor, 4-APB likely works by blocking the action of HDACs, thereby increasing the acetylation of histones and other proteins, which can result in gene expression changes .
Results or Outcomes
While 4-APB showed a stronger HDAC inhibitory effect, it did not exhibit protective effects against endoplasmic reticulum stress-induced cell death or chemical chaperone activity in vitro .
Peptide Synthesis
Application Summary
4-(4-Aminophenyl)butyric acid is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many roles in the body.
Methods of Application
The specific methods of application for 4-(4-Aminophenyl)butanoic acid in peptide synthesis are not detailed in the source. However, in general, peptide synthesis involves the formation of a peptide bond between two amino acids, a process that can be facilitated by various reagents and catalysts .
Results or Outcomes
The outcomes of using 4-(4-Aminophenyl)butanoic acid in peptide synthesis would depend on the specific peptides being synthesized .
Safety And Hazards
特性
IUPAC Name |
4-(3-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWRZQCZBPZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403205 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)butanoic Acid | |
CAS RN |
161466-30-4 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



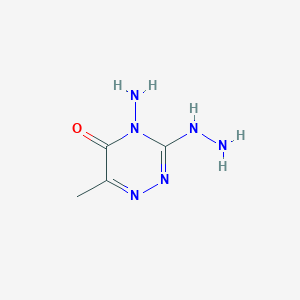
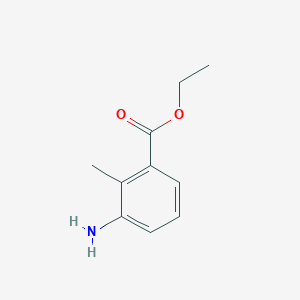
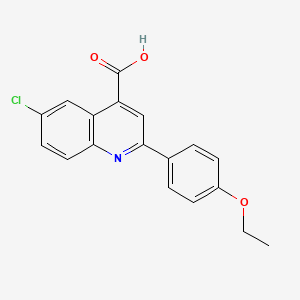
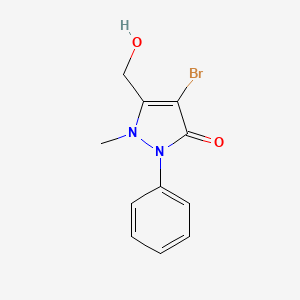
![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)
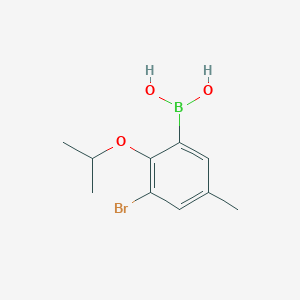
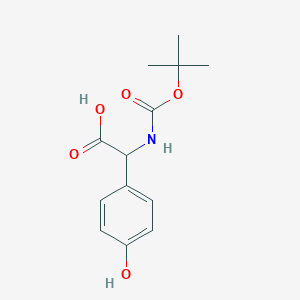
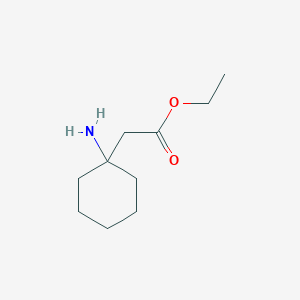
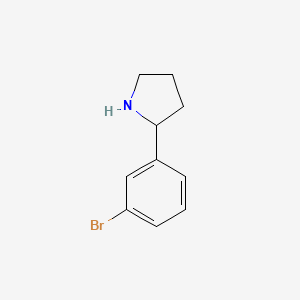
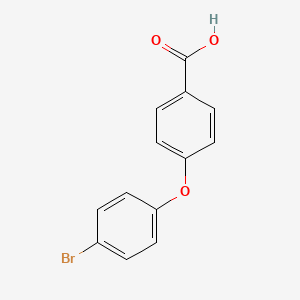
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
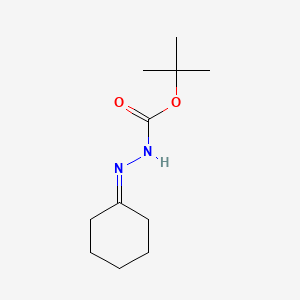
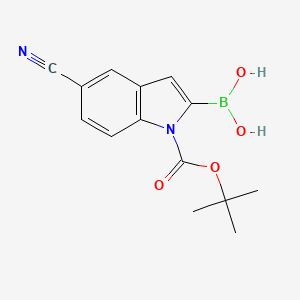
![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)